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Compound of Interest

Compound Name: Avn-101

Cat. No.: B3183700

Head-to-Head Comparison: Avn-101 and
Lurasidone

A Detailed Guide for Researchers and Drug Development Professionals

In the landscape of psychopharmacology, the development of novel therapeutics with distinct
receptor profiles is paramount for addressing the complexities of central nervous system (CNS)
disorders. This guide provides a comprehensive head-to-head comparison of two such
compounds: Avn-101, a multi-target investigational drug, and Lurasidone, an atypical
antipsychotic approved for the treatment of schizophrenia and bipolar depression. This analysis
is based on publicly available preclinical and clinical data.

Molecular Profile and Mechanism of Action

Both Avn-101 and Lurasidone exhibit complex pharmacodynamics, with affinities for a range of
neurotransmitter receptors. However, their binding profiles reveal key differences that likely
underpin their distinct therapeutic potentials.

Avn-101 is characterized as a multi-target agent with a particularly high affinity for the 5-HT7
serotonin receptor, acting as a potent antagonist.[1][2] It also demonstrates significant
antagonist activity at several other serotonin (5-HT6, 5-HT2A, 5-HT2C), histamine (H1), and
adrenergic (02A, a2B, a2C) receptors.[1][2][3] This broad receptor engagement suggests a
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potential for efficacy in a variety of CNS disorders, including Alzheimer's disease, anxiety, and
depression.[1][2]

Lurasidone is an atypical antipsychotic that acts as a full antagonist at dopamine D2, serotonin
5-HT2A, and 5-HT7 receptors.[4] It also functions as a partial agonist at the 5-HT1A receptor.
[4] Its antipsychotic effects are primarily attributed to the blockade of D2 and 5-HT2A receptors,
while its antidepressant properties are linked to its activity at 5-HT7 and 5-HT1A receptors.[4]

Comparative Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of Avn-
101 and Lurasidone for key CNS receptors. Lower Ki values indicate higher binding affinity.

Receptor

Avn-101 (Ki, nM)

Lurasidone (Ki, nM)

Serotonin Receptors

5-HT7 0.153[1][2] 0.495[5]

5-HT2A 1.56[2] 2.03[5]

5-HT1A >30[2] 6.75 (partial agonist)[5]
5-HT6 2.04[2]

5-HT2C 1.17[2] 415[5]

Dopamine Receptors

D2 Low affinity[2] 1.68[5]

Adrenergic Receptors

02A 0.41-3.6[1][2]

02B 0.41-3.6[1][2]

a2C 0.41-3.6[1][2] 10.8[5]

Histamine Receptors

H1 0.58[1][2] >1000[5]
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Data for Avn-101 is primarily from Ivachtchenko et al., 2016. Data for Lurasidone is from

various preclinical studies.

Signaling Pathways

The interaction of Avn-101 and Lurasidone with their primary targets initiates distinct

intracellular signaling cascades.

Avn-101: Primary Signaling through 5-HT7 Receptor
Antagonism

As a potent 5-HT7 receptor antagonist, Avn-101's primary mechanism involves the blockade of
downstream signaling initiated by serotonin binding to this receptor. The 5-HT7 receptor is
coupled to Gs and G12 proteins. Blockade of Gs-protein activation by Avn-101 would inhibit
the adenylyl cyclase-cAMP-PKA pathway. Blockade of G12 coupling would modulate Rho
GTPase activity, which is involved in regulating cell morphology and neurite outgrowth.
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Avn-101 antagonism of the 5-HT7 receptor.

Lurasidone: Multi-Receptor Signaling Cascade

Lurasidone's therapeutic effects are a composite of its actions on multiple receptors. Its
antagonism of D2 and 5-HT2A receptors is central to its antipsychotic activity, while its 5-HT7

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b3183700?utm_src=pdf-body-img
https://www.benchchem.com/product/b3183700?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3183700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

antagonism and 5-HT1A partial agonism contribute to its antidepressant and pro-cognitive
effects.

Lurasidone
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Lurasidone's multi-receptor signaling pathways.

Preclinical Data and Experimental Protocols
Avn-101

A key preclinical study for Avn-101 was published in the Journal of Alzheimer's Disease in
2016.[1][2]

Forced Swim Test (Mouse Model of Antidepressant Activity)

o Objective: To assess the potential antidepressant-like effects of Avn-101.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b3183700?utm_src=pdf-body-img
https://www.benchchem.com/product/b3183700?utm_src=pdf-body
https://www.benchchem.com/product/b3183700?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27232215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4969713/
https://www.benchchem.com/product/b3183700?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3183700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

» Methodology: Male Balb/c mice were individually placed in a transparent cylinder (25 cm
height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, from which they
could not escape. The duration of immobility (floating with minimal movements to keep the
head above water) was recorded during the last 4 minutes of a 6-minute session. Avn-101
was administered intraperitoneally (i.p.) at various doses prior to the test.

o Key Findings: The study reported that Avh-101 demonstrated antidepressant-like activity in
this model.

Lurasidone

Preclinical evaluation of Lurasidone has been extensive, with key studies published in journals
such as the Journal of Pharmacology and Experimental Therapeutics.

Conditioned Avoidance Response (Rat Model of Antipsychotic Activity)
o Objective: To evaluate the antipsychotic potential of Lurasidone.

o Methodology: Rats were trained in a shuttle box to avoid a mild foot shock by moving to the
other side of the box in response to a conditioned stimulus (e.g., a light or tone). The foot
shock was the unconditioned stimulus. Lurasidone was administered orally (p.o.) at various
doses before the test session. The number of successful avoidances (conditioned
responses) was recorded.

o Key Findings: Lurasidone was shown to inhibit the conditioned avoidance response, a
characteristic of antipsychotic drugs.[6]

Clinical Trial Data

Direct head-to-head clinical trials comparing Avn-101 and Lurasidone have not been
conducted. Therefore, a comparison of their clinical profiles is based on data from their
respective clinical development programs.

Avn-101

Clinical development of Avn-101 is in the early stages.

Phase | Clinical Trial
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o Objective: To assess the safety, tolerability, and pharmacokinetics of Avn-101 in healthy
volunteers.

o Methodology: A single-center, randomized, double-blind, placebo-controlled, single
ascending dose study was conducted.[1][2] Participants received single oral doses of Avn-
101 or placebo. Safety was monitored through adverse event reporting, clinical laboratory
tests, vital signs, and electrocardiograms (ECGS).

o Key Findings: Avn-101 was reported to be well-tolerated at oral doses up to 20 mg daily.[1]
[2] It did not significantly affect plasma and urine biochemistry or prolong the QT interval on
ECG, indicating a favorable safety profile at the doses tested.[1][2]

Lurasidone

Lurasidone has undergone extensive clinical evaluation for the treatment of schizophrenia and
bipolar depression, leading to its approval for these indications.

Phase Il Clinical Trials in Schizophrenia (PEARL Studies)

o Objective: To evaluate the efficacy and safety of Lurasidone for the treatment of acute
schizophrenia.

» Methodology: The Program to Evaluate the Antipsychotic Response to Lurasidone (PEARL)
included several randomized, double-blind, placebo-controlled, 6-week studies.[7][8] For
example, in the PEARL 2 study, patients with an acute exacerbation of schizophrenia were
randomized to receive fixed doses of Lurasidone (40 mg/day or 120 mg/day), olanzapine (15
mg/day, as an active comparator), or placebo.[7] The primary efficacy endpoint was the
change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

o Key Findings: In the PEARL 2 study, both the 40 mg/day and 120 mg/day doses of
Lurasidone demonstrated statistically significant improvements in PANSS total scores
compared to placebo at week 6.[7] Lurasidone was generally well-tolerated, with a side effect
profile that included a lower propensity for weight gain and metabolic disturbances compared
to some other atypical antipsychotics.[9]

Comparative Summary of Clinical Endpoints
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Feature Avn-101 Lurasidone
) o Investigational (Alzheimer's Schizophrenia, Bipolar
Primary Indication(s) _ _ _
Disease, Anxiety) Depression
Phase of Development Phase Il initiated Marketed

Established in Phase Il trials

(e.g., significant reduction in

Efficacy Data Limited to preclinical models )
PANSS scores in
schizophrenia)[7]
Generally well-tolerated; lower
Well-tolerated in Phase | at risk of metabolic side effects

Safety Profile
doses up to 20 mg/day[1][2] compared to some other

antipsychotics[9]

Conclusion

Avn-101 and Lurasidone represent two distinct approaches to the pharmacological
management of CNS disorders. Avn-101, with its multi-target profile and high affinity for the 5-
HT7 receptor, holds promise for conditions where cognitive and affective symptoms are
prominent, such as Alzheimer's disease and anxiety disorders. Its clinical development is still in
the early stages, and further efficacy data is needed.

Lurasidone, on the other hand, is an established therapeutic agent for schizophrenia and
bipolar depression. Its efficacy is supported by a robust clinical trial program, and its receptor
binding profile, which includes potent D2 and 5-HT2A antagonism, is consistent with its proven
antipsychotic effects. Its additional actions at 5-HT7 and 5-HT1A receptors likely contribute to
its beneficial effects on mood and cognition.

For researchers and drug development professionals, the comparison of these two molecules
highlights the ongoing evolution of CNS drug discovery, moving towards both multi-target and
refined receptor-specific strategies to address the complex neurobiology of psychiatric and
neurological illnesses. Future research, including potential comparative studies, will be crucial
to fully elucidate the relative therapeutic merits of these and other novel CNS agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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